molecular formula C24H27N5O3 B14999975 4-(3,4-dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(3,4-dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B14999975
M. Wt: 433.5 g/mol
InChI Key: JNJKNSLRDIJWID-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimidotriazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazine ring, and various functional groups such as methoxy, methyl, and isopropyl phenyl groups. These structural features contribute to its potential bioactivity and versatility in various chemical reactions.

Preparation Methods

The synthesis of 4-(3,4-dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors such as 3,4-dimethoxybenzaldehyde with guanidine in the presence of a base.

    Formation of the triazine ring: The pyrimidine intermediate is then reacted with cyanuric chloride under controlled conditions to form the triazine ring.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(3,4-Dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as methoxy or isopropyl groups can be replaced with other substituents using appropriate reagents and conditions.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s bioactive properties make it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties and potential use in drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(3,4-dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one include other pyrimidotriazine derivatives with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and bioactivity

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-8-methyl-2-(4-propan-2-ylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H27N5O3/c1-14(2)16-6-9-18(10-7-16)26-23-27-22(17-8-11-19(31-4)20(13-17)32-5)29-21(30)12-15(3)25-24(29)28-23/h6-14,22H,1-5H3,(H2,25,26,27,28)

InChI Key

JNJKNSLRDIJWID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)C(C)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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